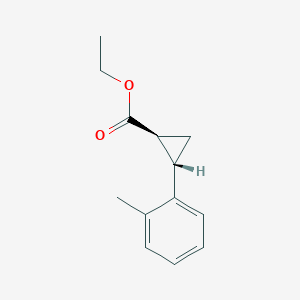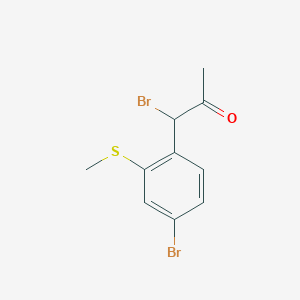![molecular formula C14H12 B14037771 Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- is a chemical compound with the molecular formula C14H12. It is typically found as a white crystalline solid and is known for its unique structure, which includes a fused ring system. This compound is primarily used as an intermediate in research and laboratory settings.
Métodos De Preparación
The synthesis of Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- is generally achieved through organic synthesis reactions. The specific synthetic routes can vary depending on the research objectives and conditions. One common method involves cyclization reactions, where the starting materials undergo a series of chemical transformations to form the desired fused ring structure . Industrial production methods for this compound are limited due to its specialized applications and relatively low demand.
Análisis De Reacciones Químicas
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: In this reaction, one functional group is replaced by another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While its direct applications in biology are limited, derivatives of this compound may be used in the development of biologically active molecules.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs with unique mechanisms of action.
Mecanismo De Acción
The mechanism of action for Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer reactions, which can influence its reactivity and interactions with other molecules. The formation of radical ions and the compound’s high electron affinity are key aspects of its mechanism of action .
Comparación Con Compuestos Similares
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- can be compared to other similar compounds, such as:
Cyclopent[fg]acenaphthylene-1,2-dione: This compound has a similar fused ring structure but includes additional carbonyl groups, which can significantly alter its reactivity and applications.
Pyracylene: Another related compound, pyracylene, shares a similar core structure but differs in its substitution pattern and electronic properties.
The uniqueness of Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- lies in its specific ring fusion and the resulting electronic characteristics, which make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C14H12 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
tetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,7,9,13-pentaene |
InChI |
InChI=1S/C14H12/c1-2-10-7-8-12-4-3-11-6-5-9(1)13(10)14(11)12/h1-4H,5-8H2 |
Clave InChI |
NYWUSMFYWPUCKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C3C2=C4C1=CC=C4CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14037707.png)
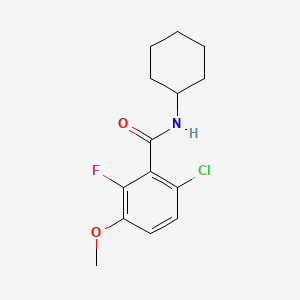
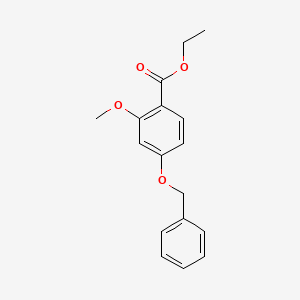
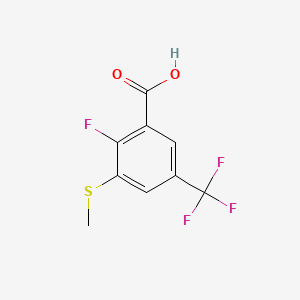
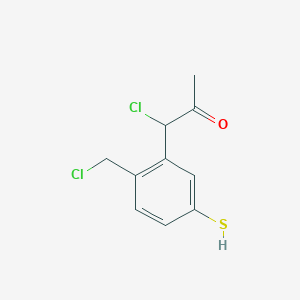
![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)


![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)
![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)
![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)
